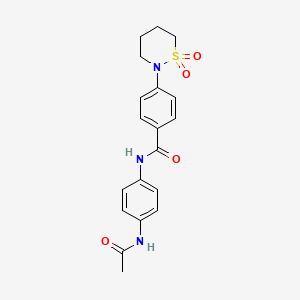

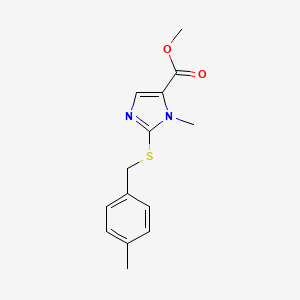

![molecular formula C12H18ClN B2946260 {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride CAS No. 1824158-94-2](/img/structure/B2946260.png)

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride

Vue d'ensemble

Description

“{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1824158-94-2 . It has a molecular weight of 211.73 .

Molecular Structure Analysis

The molecular structure of “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” can be represented by the InChI code: 1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H .Chemical Reactions Analysis

The specific chemical reactions involving “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” are not available in the searched resources.Physical And Chemical Properties Analysis

“{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is a powder at room temperature . More specific physical and chemical properties are not available in the searched resources.Mécanisme D'action

The exact mechanism of action of {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride is not fully understood, but it is believed to act as a monoamine releaser and reuptake inhibitor. This means that it increases the release of dopamine, serotonin, and norepinephrine in the brain while also inhibiting their reuptake, leading to increased levels of these neurotransmitters.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, as well as alter dopamine and serotonin levels in the brain. This compound has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride in lab experiments is its potential neuroprotective effects. It has also been shown to alter dopamine and serotonin levels in the brain, making it a useful tool in studying the neurochemistry of these neurotransmitters. However, there are also limitations to using this compound in lab experiments. Its psychoactive effects may make it difficult to control for confounding variables, and the complex synthesis process requires specialized equipment and expertise.

Orientations Futures

There are many potential future directions for research on {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride. One area of interest is its potential use in treating neurological disorders, such as Parkinson's disease and depression. Further research is also needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter levels in the brain. Additionally, the potential neuroprotective effects of this compound warrant further investigation.

Applications De Recherche Scientifique

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have psychoactive effects, including increased locomotor activity and altered dopamine and serotonin levels in the brain. This compound has also been studied for its potential use in treating neurological disorders, such as Parkinson's disease and depression.

Safety and Hazards

The safety information available indicates that “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAJDSBVBGZIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

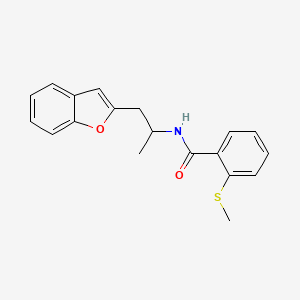

![ethyl 2-(2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2946178.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2946182.png)

![N-Methyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2946183.png)

![3-chloro-N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B2946185.png)

![(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine](/img/structure/B2946191.png)

![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)

![N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2946194.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)